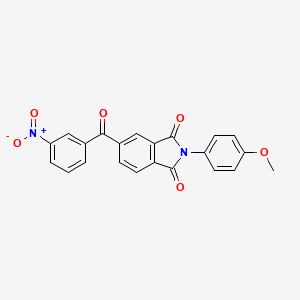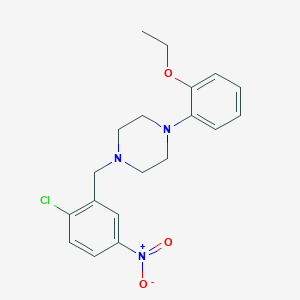
2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as MNID, is a synthetic compound that has attracted considerable attention in the scientific community due to its potential applications in various fields including medicine, material science, and electronics.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 and lipoxygenase. Physiologically, this compound has been shown to have anti-inflammatory, antioxidant, and anti-bacterial properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method, which makes it easy to produce in large quantities. This compound also has a wide range of potential applications in various fields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and other diseases. This compound could also be studied for its potential use in the fabrication of organic electronics and other advanced materials.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phthalic anhydride and a catalyst such as p-toluenesulfonic acid to obtain this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antioxidant, and anti-bacterial properties. In the field of material science, this compound has been used as a building block for the synthesis of organic semiconductors and as a dopant in the fabrication of organic light-emitting diodes. In the field of electronics, this compound has been studied for its potential use as a charge transport material in organic field-effect transistors.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c1-30-17-8-6-15(7-9-17)23-21(26)18-10-5-14(12-19(18)22(23)27)20(25)13-3-2-4-16(11-13)24(28)29/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTIZGIMTAGLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6090596.png)
![N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6090609.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6090622.png)
![{4-[(2-thienylacetyl)amino]phenyl}acetic acid](/img/structure/B6090624.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6090632.png)
![N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B6090642.png)
![2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B6090648.png)
![N-[1-(4-fluorophenyl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6090656.png)
![4-(4-ethylphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090658.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6090664.png)
![ethyl 4-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)benzoate](/img/structure/B6090668.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6090685.png)

